An In-depth Technical Guide to Methyl-D3 P-toluenesulfonate: Properties and Applications
An In-depth Technical Guide to Methyl-D3 P-toluenesulfonate: Properties and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Isotopic Labeling with Methyl-D3 P-toluenesulfonate
In the landscape of modern chemical and pharmaceutical research, the ability to trace metabolic pathways, quantify reaction kinetics, and elucidate complex mechanisms is paramount. Stable isotope labeling has emerged as an indispensable tool in these endeavors, and among the array of available reagents, Methyl-D3 P-toluenesulfonate (D3-MeOTs) holds a place of prominence. This deuterated analog of methyl p-toluenesulfonate serves as a powerful and efficient source for introducing a stable, heavy-isotope methyl group (-CD3) onto a wide variety of nucleophilic substrates.
The incorporation of a deuterium-labeled methyl group offers a distinct mass signature that is readily detectable by mass spectrometry, enabling researchers to distinguish labeled from unlabeled molecules with high precision. This key feature underpins its widespread use in drug metabolism and pharmacokinetic (DMPK) studies, quantitative proteomics, and as an internal standard in analytical chemistry. Furthermore, the substitution of protium with deuterium can subtly influence the physicochemical properties of a molecule, a phenomenon known as the kinetic isotope effect, which can be leveraged to modulate drug metabolism and enhance therapeutic profiles.[1]
This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and applications of Methyl-D3 P-toluenesulfonate, offering field-proven insights for its effective utilization in a research and development setting.
Physicochemical Properties: A Foundation for Application
The utility of Methyl-D3 P-toluenesulfonate in a laboratory setting is fundamentally governed by its physical and chemical properties. A thorough understanding of these characteristics is essential for its proper handling, storage, and application in chemical synthesis.
Methyl-D3 P-toluenesulfonate is typically a colorless or slightly yellow liquid or a white solid, a characteristic it shares with its non-deuterated counterpart.[2][3] Its physical state at ambient temperature is dependent on purity. Key physicochemical properties are summarized in the table below.
| Property | Value | Source |
| CAS Number | 7575-93-1 | [2][3][4] |
| Molecular Formula | C₈H₇D₃O₃S | [2][3] |
| Molecular Weight | 189.247 g/mol | [2][3] |
| Appearance | Colorless or slightly yellow liquid or white solid | [2][3] |
| Melting Point | 27.8 °C | [2] |
| Boiling Point | 82-84 °C at 0.001 Torr | [2][5] |
| Solubility | Soluble in acetone and methanol.[5] Insoluble in water; slightly soluble in petroleum ether; soluble in ether, benzene, chloroform.[6] | |
| Isotopic Enrichment | ≥99 atom % D | [4] |
Storage and Stability: For long-term use, Methyl-D3 P-toluenesulfonate should be stored at 2-8°C, sealed, and protected from light.[3] The compound is stable under recommended storage conditions; however, re-analysis for chemical purity is advised for material that has been stored for extended periods.[4]
Synthesis and Reactivity: The Art of Deuterated Methylation
The primary application of Methyl-D3 P-toluenesulfonate lies in its ability to act as a potent methylating agent, transferring a trideuteromethyl group to a nucleophile. The p-toluenesulfonate (tosylate) group is an excellent leaving group, facilitating nucleophilic substitution reactions.
Synthesis
The synthesis of Methyl-D3 P-toluenesulfonate typically involves the reaction of deuterated methanol (CD₃OH) with p-toluenesulfonyl chloride in the presence of a base. This method is analogous to the preparation of the non-deuterated compound.[7]
Experimental Protocol: Synthesis of Methyl-D3 P-toluenesulfonate
-
Reagents:
-
p-Toluenesulfonyl chloride
-
Trideuteromethanol (CD₃OH)
-
Sodium hydroxide (or other suitable base)
-
Tetrahydrofuran (THF) or other suitable solvent
-
Water
-
-
Procedure:
-
Dissolve trideuteromethanol in tetrahydrofuran in a reaction vessel equipped with a stirrer and cooled in an ice bath (0-5°C).
-
Slowly add sodium hydroxide to the solution to form the corresponding alkoxide.
-
In a separate vessel, dissolve p-toluenesulfonyl chloride in tetrahydrofuran.
-
Add the p-toluenesulfonyl chloride solution dropwise to the cooled trideuteromethanol/base mixture, maintaining the temperature between -5 and 20°C.
-
Allow the reaction to proceed for several hours at room temperature.
-
The reaction is then quenched with water, and the product is extracted with an organic solvent (e.g., diethyl ether or toluene).
-
The organic layer is washed with water and brine, dried over an anhydrous salt (e.g., MgSO₄), and the solvent is removed under reduced pressure to yield the crude Methyl-D3 P-toluenesulfonate.
-
Further purification can be achieved by vacuum distillation.
-
Reactivity and Mechanism
Methyl-D3 P-toluenesulfonate is a strong electrophile and readily undergoes Sₙ2 reactions with a wide range of nucleophiles, including amines, phenols, thiols, and carboxylates. The tosylate anion is a very stable leaving group due to resonance delocalization of the negative charge over the sulfonate group, which drives the reaction forward.
Caption: Sₙ2 reaction mechanism of methylation.
The choice of solvent and base is critical for optimizing the reaction conditions. Aprotic polar solvents such as DMF, DMSO, or acetonitrile are often employed to enhance the nucleophilicity of the attacking species.
Spectroscopic Analysis: Confirming Isotopic Incorporation
Unequivocal characterization of Methyl-D3 P-toluenesulfonate and its reaction products is achieved through a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: In the proton NMR spectrum of Methyl-D3 P-toluenesulfonate, the characteristic singlet for the methyl protons (around 3.20 ppm in CDCl₃) is absent, confirming the deuteration of the methyl group.[2] The aromatic protons of the tosyl group will appear as two doublets in the region of 7.71-7.88 ppm.[2]
-
²H NMR (Deuterium NMR): A signal corresponding to the deuterium nuclei of the -CD₃ group will be observed, providing direct evidence of isotopic labeling.
-
¹³C NMR: The carbon of the deuterated methyl group will exhibit a multiplet due to coupling with deuterium, and its chemical shift will be slightly different from that of a non-deuterated methyl group.
Mass Spectrometry (MS)
Mass spectrometry is a powerful tool for confirming the incorporation of the deuterium label. The molecular ion peak in the mass spectrum of Methyl-D3 P-toluenesulfonate will be observed at m/z 189, which is three mass units higher than that of the unlabeled compound (m/z 186). This mass shift is a definitive indicator of successful deuteration.
Applications in Research and Drug Development
The unique properties of Methyl-D3 P-toluenesulfonate make it a valuable reagent in several key areas of scientific research.
Stable Isotope Labeling in Drug Metabolism Studies
A primary application of Methyl-D3 P-toluenesulfonate is in the synthesis of deuterated drug candidates or their metabolites.[5] By introducing a -CD₃ group, researchers can use mass spectrometry to track the metabolic fate of a drug molecule in vitro and in vivo. The distinct mass signature of the deuterated compound allows for its easy differentiation from endogenous molecules and non-deuterated drug forms.
Caption: Workflow for drug metabolism studies.
Internal Standards for Quantitative Analysis
In quantitative mass spectrometry-based assays, such as those used in pharmacokinetics, the use of a stable isotope-labeled internal standard is the gold standard. A deuterated version of the analyte, prepared using Methyl-D3 P-toluenesulfonate, will co-elute with the unlabeled analyte during chromatography and exhibit similar ionization efficiency in the mass spectrometer. This co-analysis allows for highly accurate and precise quantification by correcting for variations in sample preparation and instrument response.
Mechanistic and Kinetic Isotope Effect Studies
The replacement of hydrogen with deuterium can alter the rate of chemical reactions, a phenomenon known as the kinetic isotope effect (KIE). By synthesizing deuterated molecules with Methyl-D3 P-toluenesulfonate, researchers can probe reaction mechanisms. If the C-H bond of the methyl group is broken in the rate-determining step of a reaction, a significant KIE will be observed, providing valuable mechanistic insight.
Safety and Handling
Methyl-D3 P-toluenesulfonate, like its non-deuterated analog, is a corrosive and toxic substance.[4][6] It is harmful if swallowed and can cause severe skin burns and eye damage.[8][9][10] It is also a potential skin sensitizer.[8] Therefore, appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, must be worn when handling this reagent.[8][9] All work should be conducted in a well-ventilated fume hood.
In case of accidental contact, immediately flush the affected area with copious amounts of water and seek medical attention.[9][10] For detailed safety information, always consult the Safety Data Sheet (SDS) provided by the supplier.[9][10][11]
Conclusion
Methyl-D3 P-toluenesulfonate is a versatile and powerful reagent for the introduction of a trideuteromethyl group into a wide array of molecules. Its well-defined chemical properties, predictable reactivity, and the distinct mass signature it imparts make it an invaluable tool for researchers in drug discovery, biochemistry, and analytical chemistry. A thorough understanding of its properties, synthesis, and safe handling practices, as outlined in this guide, will enable scientists to effectively leverage this important isotopically labeled compound to advance their research objectives.
References
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 6645, Methyl p-toluenesulfonate. [Link]
- Google Patents.
-
ChemWhat. METHYL-D3 P-TOLUENESULFONATE CAS#: 7575-93-1. [Link]
-
Watsonnoke Scientific Ltd. methyl-d3 p-toluenesulfonate cas 7575-93-1. [Link]
-
Sciencemadness Discussion Board. Preparation of methyl tosylate, safe methylating agent. [Link]
-
National Institutes of Health. Installation of d3-methyl group to drugs by continuous-flow solid-phase synthesis. [Link]
-
ResearchGate. Low level determination of p-toluenesulfonate and benzenesulfonate esters in drug substance by high performance liquid chromatography/mass spectrometry. [Link]
-
Ottokemi. Methyl p-toluenesulphonate, 98% 80-48-8. [Link]
-
National Institutes of Health. Methyl Effect on the Metabolism, Chemical Stability, and Permeability Profile of Bioactive N-Sulfonylhydrazones. [Link]
Sources
- 1. Installation of d3-methyl group to drugs by continuous-flow solid-phase synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemwhat.com [chemwhat.com]
- 3. watsonnoke.com [watsonnoke.com]
- 4. cdnisotopes.com [cdnisotopes.com]
- 5. METHYL-D3 P-TOLUENESULFONATE | 7575-93-1 [chemicalbook.com]
- 6. Methyl p-toluenesulfonate | C8H10O3S | CID 6645 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. sciencemadness.org [sciencemadness.org]
- 8. 对甲苯磺酸甲酯 98% | Sigma-Aldrich [sigmaaldrich.com]
- 9. cdnisotopes.com [cdnisotopes.com]
- 10. fishersci.com [fishersci.com]
- 11. Methyl p-toluenesulfonate - Safety Data Sheet [chemicalbook.com]
